Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Lipophilicity ADME Drug Design

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde (CAS 166438-86-4) is a heterocyclic aromatic aldehyde that contains a seven‑membered 1,4‑diazepane ring with an N‑methyl substituent. It is predominantly employed as a versatile synthetic intermediate in medicinal chemistry, most notably for the construction of diazepane‑containing orexin receptor antagonists that are being investigated for sleep disorders.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 166438-86-4
Cat. No. B065368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
CAS166438-86-4
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3
InChIKeyMRMHNZCHZCRCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde (CAS 166438-86-4): Key Properties and Role as a Diazepane Building Block


4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde (CAS 166438-86-4) is a heterocyclic aromatic aldehyde that contains a seven‑membered 1,4‑diazepane ring with an N‑methyl substituent. It is predominantly employed as a versatile synthetic intermediate in medicinal chemistry, most notably for the construction of diazepane‑containing orexin receptor antagonists that are being investigated for sleep disorders [1]. The compound is commercially available at purities of 95–97 % from multiple reputable vendors.

Why 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde Cannot Be Simply Replaced by In‑Class Analogs


Close structural analogs such as 4‑(1,4‑diazepan‑1‑yl)benzaldehyde (lacking the N‑methyl group) or 4‑(4‑methylpiperazin‑1‑yl)benzaldehyde (bearing a six‑membered piperazine ring) differ fundamentally in ring size, N‑substitution, and lipophilicity. These variations alter physicochemical properties, conformational landscapes, and target engagement, meaning that a scaffold replacement can shift potency, selectivity, and pharmacokinetics in drug‑discovery programs. Consequently, procurement decisions based solely on “same‑class” assumptions risk downstream failure [1].

Quantitative Differentiation Evidence: 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA = 1.7) Compared to the Unsubstituted Diazepane Analog

The N‑methyl substituent raises the computed octanol‑water partition coefficient. The target compound exhibits an XLogP3‑AA of 1.7 [1], whereas the des‑methyl analog 4‑(1,4‑diazepan‑1‑yl)benzaldehyde is predicted to have a logP approximately 0.5 units lower (≈1.2, class‑level estimate based on methylene fragment contributions) . This difference corresponds to a roughly three‑fold increase in lipid solubility.

Lipophilicity ADME Drug Design

Lower Melting Point (44–46 °C) Versus the Piperazine Analog (57 °C) Indicates Divergent Solid‑State Behaviour

The target compound melts at 44–46 °C , whereas the six‑membered piperazine analog 4‑(4‑methylpiperazin‑1‑yl)benzaldehyde exhibits a higher melting point of 57 °C . The 11–13 °C depression suggests weaker crystal‑lattice energy and may translate into different solubility and processability profiles.

Melting Point Solid‑State Chemistry Formulation

Increased Molecular Weight (218.29 g/mol) and Conformational Profile Relative to the Piperazine Analog

The seven‑membered diazepane ring contributes an additional methylene unit, resulting in a molecular weight of 218.29 g/mol [1] compared with 204.27 g/mol for the piperazine analog . The 14.02 g/mol increase (≈6.9 %) is accompanied by greater conformational flexibility, which can influence target‑binding modes.

Molecular Weight Conformational Flexibility Structure-Activity Relationship

Divergent Application Domains: Orexin Receptor Antagonist Synthesis vs. Dopamine D2 Ligand Pathways

The N‑methyl‑1,4‑diazepane scaffold is a key structural element in potent orexin receptor antagonists currently under investigation for insomnia and other sleep disorders [1]. In contrast, the piperazine analog 4‑(4‑methylpiperazin‑1‑yl)benzaldehyde is employed as a precursor for risperidone analogs that target the dopamine D2 receptor . This qualitative difference in biological target engagement underscores the critical role of the seven‑membered diazepane ring in determining pharmacological direction.

Orexin Antagonist Sleep Disorders Dopamine D2 Receptor

Optimal Use Cases for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde in Research and Development


CNS‑Penetrant Orexin Receptor Antagonist Synthesis

Leverage the N‑methyl‑1,4‑diazepane scaffold to construct orexin receptor antagonists for sleep‑disorder programs. The enhanced lipophilicity (XLogP3‑AA = 1.7) and the established precedent in patent literature make this aldehyde a direct gateway to clinical candidates targeting the orexin system [1].

Lipophilicity‑Driven ADME Optimization

When a project requires fine‑tuning of logP for CNS exposure, the +0.5 log unit advantage over the des‑methyl diazepane analog provides a quantifiable starting point. This difference can be exploited to balance permeability and solubility without introducing additional heteroatoms that may compromise receptor affinity [1][2].

Solid‑State Formulation Screening with Low‑Melting Intermediates

The melting point of 44–46 °C allows melt‑based formulation techniques that are less feasible with the higher‑melting piperazine analog (57 °C). This property can streamline early‑stage solid‑form screening and accelerate preclinical development .

Scaffold‑Hopping Campaigns Targeting Kinase or GPCR Inhibitors

The seven‑membered diazepane ring offers a distinct conformational profile compared to the piperazine isostere. Its 14 g/mol higher molecular weight and unique spatial arrangement can be exploited in scaffold‑hopping exercises aimed at improving selectivity or overcoming resistance in kinase or GPCR targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.